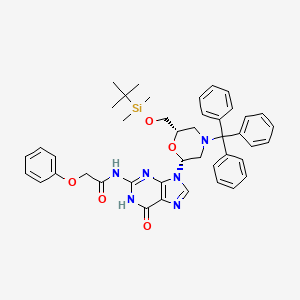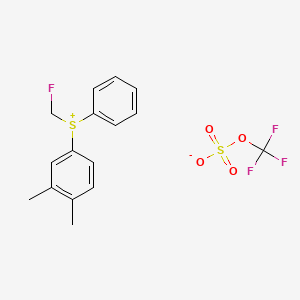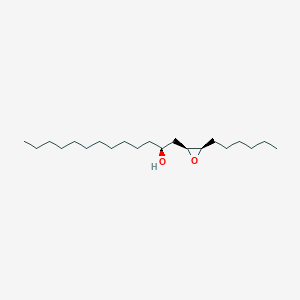
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is a chiral compound with a complex structure It features an oxirane ring and a long aliphatic chain, making it an interesting subject for various chemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses a chiral catalyst to convert an allylic alcohol into an epoxide. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Strong nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction typically produces diols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme mechanisms and stereoselective processes. Its chiral nature makes it a valuable tool for understanding how enzymes interact with different stereoisomers.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules in a stereospecific manner can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol exerts its effects involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,7R)-3,7-Dimethyltridecan-2-ol
- (2S,3R,7S)-3,7-Dimethylpentadecan-2-ol
Uniqueness
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is unique due to its specific stereochemistry and the presence of an oxirane ring. This combination of features distinguishes it from other similar compounds and contributes to its unique reactivity and applications.
Propriétés
Formule moléculaire |
C21H42O2 |
|---|---|
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S,3R)-3-hexyloxiran-2-yl]tridecan-2-ol |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-16-19(22)18-21-20(23-21)17-15-8-6-4-2/h19-22H,3-18H2,1-2H3/t19-,20+,21-/m0/s1 |
Clé InChI |
DDJZJWBZHWTMIO-HBMCJLEFSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H](C[C@H]1[C@H](O1)CCCCCC)O |
SMILES canonique |
CCCCCCCCCCCC(CC1C(O1)CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


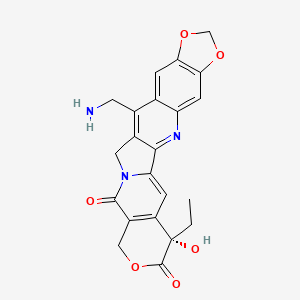
![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)


![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)


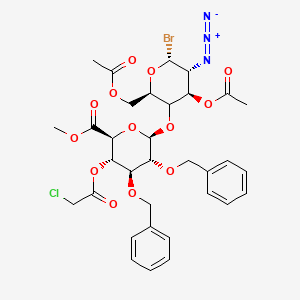

![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)

